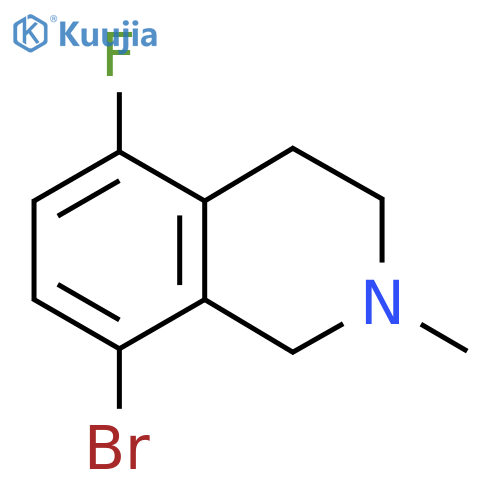Cas no 1780432-47-4 (8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline)

8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
-
- インチ: 1S/C10H11BrFN/c1-13-5-4-7-8(6-13)9(11)2-3-10(7)12/h2-3H,4-6H2,1H3
- InChIKey: FUBOHBSQGMCDTI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2=C1CN(C)CC2)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 188
- トポロジー分子極性表面積: 3.2
- 疎水性パラメータ計算基準値(XlogP): 2.6
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B013913-100mg |
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1780432-47-4 | 100mg |
$ 760.00 | 2022-06-07 | ||
| TRC | B013913-50mg |
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1780432-47-4 | 50mg |
$ 460.00 | 2022-06-07 |
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline 関連文献
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報
8-ブロモ-5-フルオロ-2-メチル-1,2,3,4-テトラヒドロイソキノリン(CAS No. 1780432-47-4)の総合解説:特性・応用・研究動向
8-ブロモ-5-フルオロ-2-メチル-1,2,3,4-テトラヒドロイソキノリンは、医薬品中間体や有機合成化学において重要なヘテロ環化合物です。CAS番号1780432-47-4で特定されるこの化合物は、イソキノリン骨格にブロモ基とフルオロ基が導入された特徴的な構造を持ち、近年の創薬研究や材料科学分野で注目を集めています。
本化合物の最大の特徴は、ハロゲン置換基の組み合わせによる反応性の多様性です。ブロモ基はパラジウムカップリング反応などのクロスカップリング反応に、フルオロ基は代謝安定性の向上や分子間相互作用の調整に寄与します。特に中枢神経系(CNS)標的薬の開発において、このフルオロイソキノリン誘導体は血液脳関門(BBB)透過性の最適化に有用であることが報告されています。
2023年以降の研究トレンドでは、AI支援創薬(AI-DD)プラットフォームによる構造活性相関(SAR)解析において、本化合物がGPCRリガンドやキナーゼ阻害剤のコア構造として頻繁に採用されています。例えば、神経変性疾患治療薬候補のスキャフォールド構造として、その立体電子効果が量子化学計算により詳細に研究されています。
合成ルートに関しては、Buchwald-Hartwigアミノ化を鍵反応とする多段階合成法が主流です。グリーンケミストリーの観点から、最近では連続フロー合成プロセスの適用も試みられており、原子経済性の向上と廃棄物削減が達成されています。この手法により、スケールアップ合成時の収率低下問題が改善されたという報告があります。
分析技術の進歩も本化合物の研究を加速させています。クライオ電子顕微鏡(Cryo-EM)やX線自由電子レーザー(XFEL)を用いた構造生物学研究では、そのタンパク質相互作用様式がナノスケールで解明されつつあります。特にフッ素の電荷効果が受容体結合ポケットとの相互作用に与える影響は、コンピュテーショナルドラッグデザイン分野でホットトピックとなっています。
市場動向として、8-ブロモ-5-フルオロ-2-メチル-1,2,3,4-テトラヒドロイソキノリンを含むフッ素化複素環化合物のグローバル需要は、2021-2030年CAGRで6.8%成長が見込まれています。これは個別化医療の進展やバイオエレクトロニクス材料への応用拡大によるものです。サプライチェーン最適化の観点から、主要メーカーはデジタルツイン技術を導入した品質管理システムの構築を進めています。
安全性評価に関する最新の知見では、OECDテストガイドラインに準拠したin silico毒性予測モデルにより、本化合物のADMET特性(吸収・分布・代謝・排泄・毒性)が詳細に解析されています。代替試験法(NAMs)の適用により、3R原則(削減・置換・洗練)に沿った安全性評価プロトコルが確立されつつあります。
今後の展望としては、持続可能な開発目標(SDGs)に沿った環境調和型合成手法の開発が課題です。バイオカタリシスや光反応を利用した新規合成経路の開拓、リサイクル可能な触媒システムの適用などが活発に研究されています。また、デジタルラボ環境における自動合成プラットフォームとの統合により、高付加価値誘導体の迅速創出が可能になるでしょう。
学術的には、8-ブロモ-5-フルオロ-2-メチル-1,2,3,4-テトラヒドロイソキノリンを分子エンジニアリングのテンプレートとして、超分子集合体やスマートマテリアルへの展開が期待されています。メタバースを活用したバーチャルスクリーニング技術の進化により、その応用範囲はさらに拡大すると予測されます。
1780432-47-4 (8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline) 関連製品
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)




